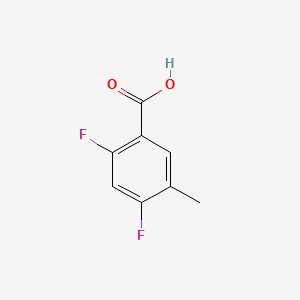

2,4-Difluoro-5-methylbenzoic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Chemical Research

Fluorinated aromatic carboxylic acids represent a pivotal class of organofluorine compounds that have garnered substantial interest across various scientific disciplines. numberanalytics.comwikipedia.org The incorporation of fluorine atoms into aromatic carboxylic acid structures dramatically alters their physicochemical and biological properties, making them indispensable tools in medicinal chemistry, materials science, and agrochemical development. numberanalytics.comwikipedia.org

The unique characteristics of fluorine, such as its small size—comparable to a hydrogen atom—high electronegativity, and the strength of the carbon-fluorine bond, impart several advantageous features to these molecules. nih.govtandfonline.com In the realm of medicinal chemistry, the introduction of fluorine can enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target. numberanalytics.comnih.govtandfonline.com An estimated 20% of all pharmaceuticals contain fluorine, a testament to the element's profound impact on drug design. wikipedia.org Fluorinated aromatic carboxylic acids, in particular, serve as crucial building blocks or bioisosteres for various functional groups, influencing properties like acidity (pKa) and lipophilicity, which are critical for a molecule's interaction with biological systems. nih.gov

In materials science, these compounds are valued for their ability to create advanced materials with unique properties such as high thermal stability. numberanalytics.com They can act as building blocks for self-assembled monolayers and other organized molecular structures. rsc.org Furthermore, the development of synthetic methodologies to produce these compounds, for instance, through organic electrolysis using readily available starting materials and carbon dioxide, highlights the ongoing innovation in this field. hokudai.ac.jp This research not only provides access to novel fluorinated building blocks but also contributes to carbon dioxide fixation technologies. hokudai.ac.jp

Overview of Research Trends and Scientific Gaps

Research into 2,4-Difluoro-5-methylbenzoic acid, a specific member of the fluorinated aromatic carboxylic acid family, reflects the broader trends in organofluorine chemistry. The primary focus of its application appears to be as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a methyl group on the benzoic acid framework provides a unique combination of electronic and steric properties that chemists can exploit. cymitquimica.com

Current research often involves the use of this compound in the construction of biologically active compounds. The fluorine substituents can influence reaction selectivity and the properties of the final product. While the synthesis and basic chemical properties of this compound are established, a significant scientific gap exists in the comprehensive understanding of its full range of applications and the structure-activity relationships it imparts in various molecular contexts.

Much of the available information is concentrated in chemical supplier catalogs and patents, indicating its role as a commercially available building block. guidechem.comlookchem.com However, in-depth academic studies detailing its use in novel synthetic strategies or its incorporation into new classes of functional materials are less common. There is a need for more fundamental research to explore the untapped potential of this compound, including its coordination chemistry, its use in the development of new catalysts, and a more profound exploration of its derivatives in medicinal chemistry beyond their role as simple structural motifs. Further investigation into its reactivity and the subtle electronic effects of its specific substitution pattern could open new avenues for its application.

Scope and Objectives of the Academic Review

This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate the existing scientific knowledge regarding its fundamental properties and its role as a building block in organic synthesis.

The scope of this review is strictly limited to the chemical nature of this compound. It will not delve into dosage, administration, or the safety and adverse effect profiles of any related compounds. The review will be structured to first present the foundational significance of the broader class of fluorinated aromatic carboxylic acids. It will then narrow its focus to this compound, summarizing its known properties and applications based on available scientific literature and chemical databases.

The objectives are as follows:

To elucidate the importance of fluorinated aromatic carboxylic acids in the broader context of chemical research.

To present a concise summary of the known research trends involving this compound and to identify existing gaps in the scientific literature.

To provide a detailed compilation of the physicochemical properties of this compound in a clear and accessible format.

By adhering to these objectives, this review will serve as a foundational resource for chemists and researchers interested in the specific applications and characteristics of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | cymitquimica.comlookchem.comalfa-chemistry.com |

| Molecular Weight | 172.13 g/mol | guidechem.comalfa-chemistry.com |

| CAS Number | 367954-99-2 | cymitquimica.comguidechem.comlookchem.comalfa-chemistry.com |

| Appearance | Colorless solid | guidechem.com |

| Boiling Point | 253.952 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 107.387 °C | alfa-chemistry.com |

| Density | 1.359 g/cm³ | alfa-chemistry.com |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | cymitquimica.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRTHMEMOUEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450388 | |

| Record name | 2,4-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367954-99-2 | |

| Record name | 2,4-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 2,4 Difluoro 5 Methylbenzoic Acid in Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The strategic placement of fluorine and methyl groups on the benzene (B151609) ring of 2,4-Difluoro-5-methylbenzoic acid imparts distinct electronic properties and steric influences. These characteristics are masterfully exploited by medicinal chemists to fine-tune the biological activity, metabolic stability, and pharmacokinetic profiles of newly synthesized drug candidates. The carboxylic acid functional group serves as a convenient handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Precursor in Medicinal Chemistry

The true value of this compound is most evident in its role as a precursor for a range of therapeutic agents. Its structural motifs are found at the heart of molecules designed to interact with critical biological targets, leading to the development of novel treatments for a variety of diseases.

While direct synthesis of benzoxazepinones using this compound is not extensively documented in publicly available literature, the broader class of substituted benzoic acids is integral to the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is therefore a major focus of pharmaceutical research. The synthesis of benzoxazepine derivatives, a class of compounds known to possess kinase inhibitory activity, often involves the condensation of a substituted aminophenol with a suitably functionalized benzoic acid derivative. The fluorine and methyl substituents on the benzoic acid ring can influence the binding affinity and selectivity of the final benzoxazepinone inhibitor for its target kinase.

Adenylyl cyclase 1 (AC1) is an enzyme implicated in pain signaling pathways, making it an attractive target for the development of novel analgesics. Research into the discovery of selective AC1 inhibitors has explored the use of fluorinated benzoic acid derivatives as key intermediates. A doctoral thesis from Purdue University details the synthesis of potential AC1 inhibitors where a closely related analogue, 2-fluoro-5-methylbenzoic acid, was utilized as a key building block. purdue.edu The synthetic strategy involved the coupling of the benzoic acid derivative with a pyrazole-containing fragment to generate the final inhibitor candidates. purdue.edu This highlights the potential of fluorinated and methylated benzoic acids to serve as foundational scaffolds for this important class of therapeutic agents.

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. A significant breakthrough in this area involves the use of a derivative of this compound in the synthesis of highly potent and selective PARP1 inhibitors.

Researchers have designed and synthesized a series of PARP1 inhibitors by utilizing 2,4-difluoro-5-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl))benzoic acid. This key intermediate, derived from this compound, is coupled with various piperazine (B1678402) substrates to generate a library of potent PARP1 inhibitors. The introduction of the 2,4-difluoro substitution on the linker region was a deliberate design choice to enhance the properties of the resulting inhibitors.

| Compound/Analog | Target | IC50 (nM) |

| Olaparib (B1684210) (control) | PARP1 | 3.8 |

| Analog 15 | PARP1 | 15 |

| Optimized Analog | PARP1 | <1 |

This table showcases the inhibitory potency of olaparib and synthesized analogs against PARP1.

The research demonstrated that the strategic incorporation of the difluoro-methyl-phenyl moiety led to the discovery of a candidate compound with excellent in vivo anti-tumor efficacy, good oral bioavailability, and enhanced water solubility, underscoring the critical role of the starting benzoic acid derivative in achieving these desirable pharmacological properties.

The relentless rise of antimicrobial resistance necessitates the continuous development of new antibacterial and antifungal agents. While direct synthetic routes starting from this compound are not prominently featured in the primary literature for creating new classes of antibiotics, the broader family of fluorinated benzoic acids is recognized for its potential in this arena. For instance, research has shown that derivatives of 2,4-difluorobenzoic acid can be key intermediates in the synthesis of quinolone carboxylic acids, a well-established class of antibacterial drugs. The fluorine atom at the C-6 position of the quinolone ring is known to be crucial for their antibacterial activity.

Similarly, in the realm of antifungal drug discovery, various heterocyclic compounds derived from substituted benzoic acids have shown promise. The structural features of this compound make it a plausible candidate for the synthesis of novel antifungal agents, although specific examples are not yet widespread in published research.

The utility of this compound extends beyond the aforementioned therapeutic areas. Its structural framework has been incorporated into antiviral compounds. For example, a study on the anti-herpes simplex virus (HSV) activity of benzamide (B126) derivatives identified a compound, benzavir-2, which is structurally related to amides that could be synthesized from fluorinated benzoic acids. This underscores the versatility of this chemical building block in generating diverse pharmacologically active molecules.

Intermediate in Agrochemical Synthesis

Fluorinated organic molecules play a pivotal role in modern agrochemicals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced biological activity. While direct patent examples for the use of this compound in specific commercial herbicides or pesticides are not broadly published, its structural motifs are present in advanced agrochemical candidates. Related compounds, such as 2,4-difluoro-benzylamines, are documented as key intermediates in the synthesis of agrochemicals. google.com The synthesis of such benzylamines can originate from the corresponding benzoic acid, highlighting the potential role of this compound as a precursor in this field. The general synthetic utility of ortho-substituted aromatic carboxylic acids as intermediates for crop protection agents is also well-established. google.com

Application in Material Science (e.g., Optoelectronic Materials)

Fluorinated benzoic acids are of growing interest in material science, particularly in the design of liquid crystals and materials for optoelectronic devices. The introduction of fluorine atoms can significantly influence molecular properties such as polarity, thermal stability, and mesophase behavior, which are critical for these applications. google.com While specific research detailing the use of this compound in optoelectronic materials is not widely available, the synthesis of liquid crystals often employs benzoic acid derivatives to create the necessary molecular architecture. libretexts.org The "push-pull" system, essential for high second-order susceptibility in electro-optic translators, often incorporates electron-donating and electron-withdrawing groups on a conjugated system, a feature inherent in the structure of this compound.

Derivatization Strategies for this compound

The carboxylic acid group is the primary site for derivatization, allowing for the construction of a wide array of more complex molecules through various chemical transformations.

Amidation Reactions

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, often employed in the creation of biologically active compounds. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. A pertinent example, though on a closely related substrate, is the preparation of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the anti-cancer drug Enzalutamide. google.comresearchgate.net In this synthesis, the precursor 2-fluoro-4-nitrobenzoic acid is first converted to its acyl chloride and then reacted with methylamine (B109427) to form the N-methylbenzamide. researchgate.net A similar strategy can be applied to this compound.

Table 1: Illustrative Amidation Reaction

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-4-nitrobenzoic acid | Methylamine | 1. Thionyl chloride (SOCl₂) 2. Reaction with methylamine | N-methyl-2-fluoro-4-nitrobenzamide | 95 | researchgate.net |

Esterification and Etherification

Esterification is a common derivatization of carboxylic acids, used to modify solubility, create pleasant aromas, or act as a protecting group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard method. reddit.com While specific literature on the esterification of this compound is sparse, general methods are widely applicable. For instance, the esterification of benzoic acids with various alcohols can be efficiently catalyzed by solid acid catalysts or traditional mineral acids. google.comthegoodscentscompany.com

Table 2: Representative Esterification Conditions

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol | Zr/Ti Solid Acid, 120 °C, 24h | Methyl Benzoate | google.com |

| p-Hydroxy Benzoic Acid | Paracetamol | Sulfuric Acid, Reflux, 2h | Paracetamol Ester Derivative | thegoodscentscompany.com |

Etherification does not directly occur with the carboxylic acid moiety but could refer to modifications on the aromatic ring, which would typically be achieved through different synthetic routes.

Halogenation and Nitration Studies

Further functionalization of the aromatic ring through electrophilic substitution is governed by the directing effects of the existing substituents. For this compound, the carboxylic acid group is a deactivating, meta-directing group. The fluorine atoms are deactivating but ortho-, para-directing, while the methyl group is an activating, ortho-, para-directing group.

Halogenation: In electrophilic bromination, a catalyst such as FeBr₃ is typically required to polarize the bromine molecule. libretexts.org The directing effects of the substituents on the ring will determine the position of the incoming bromine atom.

Nitration: Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The regiochemical outcome is a result of the interplay between the activating and deactivating groups on the ring.

Advanced Spectroscopic and Computational Studies of Fluorinated Benzoic Acids

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes of a molecule. For 2,4-Difluoro-5-methylbenzoic acid, the IR spectrum is characterized by absorption bands corresponding to its carboxylic acid group, the substituted benzene (B151609) ring, and the carbon-fluorine bonds.

While a specific experimental spectrum for this compound is not publicly available, its characteristic absorption frequencies can be predicted based on data from analogous compounds like p-toluic acid and other fluorinated aromatic acids. researchgate.netnist.gov The key vibrational modes include the broad O-H stretch of the carboxylic acid dimer, the sharp C=O carbonyl stretch, C-F stretching modes, and various vibrations of the aromatic ring.

In a related study on 2,3,4,5,6-pentafluoro-trans-cinnamic acid, density functional theory (DFT) calculations were used to assign the experimental FT-IR and Raman spectra, demonstrating the power of combining experimental and theoretical approaches to vibrational analysis. researchgate.net A similar approach for this compound would provide precise assignments for its vibrational modes.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad, characteristic of hydrogen-bonded dimers. |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Typically weak to medium intensity. |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 2980 - 2850 | Asymmetric and symmetric stretching vibrations. |

| C=O Stretch | Carboxylic Acid | 1720 - 1680 | Strong, sharp absorption, sensitive to dimerization. |

| C=C Stretch | Benzene Ring | 1620 - 1450 | Multiple bands of variable intensity. |

| C-F Stretch | Aryl Fluoride | 1270 - 1100 | Strong to very strong intensity. |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | In-plane bending. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong intensity, coupled with O-H bending. |

Crystallographic Analysis of this compound and its Co-crystals/Derivatives

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid state. For carboxylic acids, a common and highly stable structural motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups.

While the specific crystal structure of this compound has not been reported, the structure of its isomer, 3-Fluoro-4-methylbenzoic acid , offers a close and relevant example. researchgate.net X-ray diffraction studies of this isomer show that it crystallizes in the monoclinic system (space group P2₁/c) and forms the expected hydrogen-bonded dimers. researchgate.net This dimeric structure is a recurring feature in the crystal packing of benzoic acid derivatives.

Table 2: Crystallographic Data for the Isomer 3-Fluoro-4-methylbenzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z (Formula units/cell) | 4 |

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of molecules at an electronic and atomic level, providing insights that complement experimental findings.

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure, geometry, and properties of molecules.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms. For instance, a mechanistic study of the palladium-catalyzed defluorinative arylation of gem-difluorocyclopropanes utilized DFT to understand the intricate steps involved in the C-F bond activation and subsequent formation of fluorinated scaffolds. researchgate.net Such computational approaches can predict the feasibility of synthetic routes and explain the observed regioselectivity and stereoselectivity in reactions involving organofluorine compounds.

DFT methods are highly effective in predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) is particularly useful for calculating the electronic excitation energies that correspond to UV-Visible absorption spectra. A comprehensive assessment of TD-DFT for various benzoic acid derivatives found that range-separated functionals like CAM-B3LYP and ωB97XD, as well as the meta-GGA hybrid M06-2X, provide excellent agreement with experimental data, with deviations around 0.20 eV. researchgate.net

Furthermore, DFT is routinely used to calculate vibrational frequencies (IR and Raman). Theoretical frequencies are often scaled by an empirical factor to improve the correlation with experimental results. epstem.net This combined computational and experimental approach was successfully used to analyze the spectra of 2,3,4,5,6-pentafluoro-trans-cinnamic acid, enabling a detailed assignment of its vibrational modes. researchgate.net

Molecular Dynamics (MD) Simulations of Fluorinated Systems

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as solvation, diffusion, and conformational changes.

A study using MD simulations to investigate the solvation of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide revealed the significant role of fluorination. tandfonline.comtandfonline.com The results showed that the interactions between carbon dioxide and the trifluoromethyl group were stronger than those with a standard methyl group, a finding that correlated well with experimental solubility data. tandfonline.comtandfonline.com This enhanced "CO₂-philicity" of fluorinated groups is critical for applications in supercritical fluid technology.

Other MD simulations on benzoic acid have explored its behavior in confined spaces, such as nanocavities and nanotubes. rsc.orgnih.govunimi.it These studies found that confinement significantly impacts the collective dynamics of the liquid, increases viscosity, and promotes a more efficient organization of the hydrogen bond network. rsc.orgnih.gov These findings are relevant for understanding the behavior of this compound and other fluorinated systems in nanoporous materials or at interfaces.

Force Field Development for Fluorinated Aromatic Systems

Classical molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. The accuracy of these simulations is, therefore, heavily dependent on the quality of the force field parameters. The development of robust force fields for fluorinated aromatic compounds like this compound is an active area of research.

The process of developing these force fields involves several key steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to obtain a detailed description of the molecule's electronic structure and to derive reference data for parameterization. This includes geometry optimizations, vibrational frequency calculations, and the determination of electrostatic potentials.

Parameterization: The parameters of the force field, which include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic), are adjusted to reproduce the QM data. For fluorinated compounds, particular attention must be paid to the parameters involving the fluorine atoms, as their high electronegativity and small size can lead to unique interactions.

Validation: The developed force field is then validated by comparing simulation results with experimental data or higher-level computational data. This can include comparing calculated properties like liquid density, heat of vaporization, and free energies of hydration with experimental values. acs.org

Several force fields, such as AMBER and CHARMM, have been extended to include parameters for fluorinated aromatic amino acids, which share structural similarities with fluorinated benzoic acids. nih.govacs.orgnih.gov For instance, new parameters for fluorinated tryptophan, tyrosine, and phenylalanine have been developed for the AMBER ff15ipq force field. nih.govacs.orgnih.gov These developments often involve deriving atomic charges using schemes like the implicitly polarized charge (IPolQ) method in the presence of explicit water molecules to better account for polarization effects. nih.govacs.orgnih.gov

The following table summarizes key aspects of force field development for similar fluorinated aromatic systems:

| Force Field Component | Development Approach | Key Considerations for Fluorine |

| Atomic Charges | Derived from QM electrostatic potentials (e.g., IPolQ scheme). nih.govacs.org | High electronegativity of fluorine requires accurate charge models to capture electrostatic interactions. |

| Bonded Parameters | Fitted to reproduce QM-calculated geometries and vibrational frequencies. acs.org | C-F bond strength and the effect of fluorine on adjacent bond lengths and angles must be accurately represented. |

| Torsional Parameters | Adjusted to match QM potential energy surfaces for dihedral rotations. | Rotational barriers around the C-C and C-COOH bonds are influenced by fluorine substitution. |

| Van der Waals Parameters | Optimized to reproduce experimental condensed-phase properties or high-level QM interaction energies. acs.org | The small size and specific non-bonded interactions of fluorine are critical for accurate modeling of intermolecular packing and solvation. |

Investigations of Intermolecular Interactions and Solvation Effects

The fluorine atoms in this compound play a significant role in mediating its intermolecular interactions and how it behaves in a solvent. Understanding these interactions is fundamental to predicting its crystal structure, solubility, and biological activity.

Solvation Effects: The solubility of a molecule is governed by the balance of interactions between solute molecules, between solvent molecules, and between solute and solvent molecules. The hydrophobic effect, which describes the tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution, is a key factor. wikipedia.org While the benzene ring of benzoic acid is hydrophobic, the carboxylic acid group is hydrophilic. The introduction of fluorine atoms can modulate this balance. Although the C-F bond is highly polar, the small size and low polarizability of fluorine mean that fluorinated organic molecules can be surprisingly hydrophobic.

Computational studies can predict solvation free energies, providing a quantitative measure of a molecule's solubility in different solvents. These calculations often employ implicit solvent models, which represent the solvent as a continuum with a given dielectric constant, or explicit solvent models, where individual solvent molecules are included in the simulation. The choice of solvent can significantly influence molecular properties and reactivity. wikipedia.org For instance, in non-polar aprotic solvents, intramolecular hydrogen bonds may be favored, while polar solvents can disrupt these interactions. wikipedia.org

Conformational Analysis and Dynamics

Quantum chemical calculations are instrumental in exploring the potential energy surface of the molecule. iku.edu.tr For benzoic acid and its derivatives, the primary conformational degree of freedom is the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring. For most benzoic acids, the cis conformer, where the acidic proton is syn-periplanar to the carbonyl oxygen, is more stable than the trans conformer. iku.edu.tr This is due to stabilizing interactions between the ortho C-H bonds and the oxygen atoms of the carboxylic group, which favor a planar structure. iku.edu.tr

The presence of ortho substituents, including fluorine, can introduce additional steric and electronic effects that influence the preferred conformation. For instance, intramolecular hydrogen bonds between an ortho substituent and the carboxylic acid group can further stabilize a particular conformer.

Molecular dynamics simulations, powered by the force fields discussed in section 4.5.2.1, can provide insights into the dynamic behavior of the molecule in solution. These simulations can reveal the timescales of conformational transitions and the influence of the solvent on the conformational equilibrium.

The following table summarizes the key conformers of a generic substituted benzoic acid:

| Conformer | O=C-O-H Dihedral Angle | Relative Energy | Key Stabilizing/Destabilizing Interactions |

| cis | ~0° | Lower | Favorable interactions between ortho C-H and carboxylic oxygens. iku.edu.tr |

| trans | ~180° | Higher | Repulsion between the carboxylic hydrogen and the ortho C-H. iku.edu.tr |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Fluorinated Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery and materials science. youtube.com They aim to establish a correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. youtube.comnih.gov For fluorinated compounds like this compound, these studies can provide valuable insights for designing new molecules with enhanced potency, selectivity, or other desirable characteristics.

SAR studies are often qualitative, identifying key structural features, or "pharmacophores," that are essential for a given activity. For benzoic acid derivatives, SAR studies have explored the impact of substituent type and position on various biological activities. researchgate.netnih.gov For example, the anti-sickling properties of some benzoic acid derivatives have been investigated, with the position and nature of substituents on the phenyl ring being crucial for activity. researchgate.netiomcworld.com

QSAR takes a quantitative approach, developing mathematical models that relate a set of molecular descriptors to the observed activity. youtube.comnih.gov These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various topological indices.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the relative solubility of a compound in a nonpolar solvent (like octanol) and water.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once a set of descriptors is calculated for a series of compounds with known activities, statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are used to build the QSAR model. nih.gov A statistically robust QSAR model can then be used to predict the activity of novel, untested compounds. youtube.com

For fluorinated compounds, QSAR models often highlight the importance of descriptors related to electrostatic interactions and hydrophobicity. researchgate.net The fluorine atom can influence activity through various mechanisms, including:

Altering Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, which may affect its interaction with biological targets.

Modulating Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Metabolic Blocking: The C-F bond is very strong and resistant to metabolic cleavage. Introducing fluorine at a site of metabolic oxidation can block this pathway, increasing the molecule's bioavailability and duration of action.

Conformational Control: As discussed previously, fluorine substitution can influence the preferred conformation of the molecule, which can be critical for binding to a specific receptor or enzyme.

The following table provides examples of descriptor types used in QSAR studies:

| Descriptor Category | Example Descriptors | Relevance to Fluorinated Compounds |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Fluorine's high electronegativity significantly impacts the electronic landscape of the molecule. |

| Steric/Topological | Molecular weight, Molecular volume, Connectivity indices | While fluorine is small, its introduction alters molecular shape and size. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Fluorine substitution generally increases lipophilicity, a key factor in membrane permeability. |

By systematically exploring the SAR and developing predictive QSAR models, researchers can more efficiently navigate the vast chemical space to identify promising candidates for further development.

Pharmacological and Biological Research Perspectives on Fluorinated Benzoic Acid Scaffolds

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The strategic placement of fluorine atoms on a benzoic acid scaffold can significantly alter its biological and pharmacokinetic properties. nih.govnih.gov These modifications can lead to improved efficacy, better absorption, and enhanced metabolic stability, making fluorinated benzoic acids attractive candidates for drug development. tandfonline.commdpi.com

Modulation of Lipophilicity and Membrane Permeability

Fluorination is a key strategy for modulating the lipophilicity of drug candidates, which in turn affects their ability to permeate cell membranes. nih.govugent.besoton.ac.uk The octanol-water partition coefficient (logPOW) is a standard measure of lipophilicity and serves as a crucial indicator of a compound's potential to cross biological membranes. nih.govsoton.ac.ukresearchgate.net

The introduction of fluorine can either increase or decrease lipophilicity depending on the specific structural context. For instance, replacing hydrogen atoms with fluorine can increase a molecule's lipophilicity, which can enhance its ability to partition into lipid bilayers. researchgate.net Studies have shown a strong correlation between the logPOW of fluorinated compounds and their water-membrane partition coefficients (logKp), indicating that changes in lipophilicity due to fluorination directly translate to altered membrane permeability. nih.govsoton.ac.ukresearchgate.net This modulation is critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. researchgate.net

| Compound Feature | Effect on Lipophilicity (logPOW) | Impact on Membrane Permeability | Reference |

| General Fluorination | Can be significantly modulated | Correlates with logPOW changes | ugent.besoton.ac.uk |

| Fluoro-arenes | Generally more lipophilic | Improved membrane permeability | mdpi.com |

| Monofluorination/Trifluoromethylation of Alkyl Groups | Reduces lipophilicity | Affects membrane partitioning | mdpi.com |

Influence on Metabolic Stability

A significant advantage of incorporating fluorine into drug candidates is the potential to enhance their metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tandfonline.comnih.gov This increased stability can prolong the half-life of a drug in the body, leading to a more sustained therapeutic effect. researchgate.net

Effects on Protein-Ligand Binding and Target Interactions

The presence of fluorine atoms in a ligand can significantly influence its binding affinity and interactions with a target protein. tandfonline.comnih.gov This is due to a combination of steric and electronic effects that alter the way the ligand fits into the binding pocket and interacts with amino acid residues. nih.gov

| Interaction Type | Donor Groups | Significance | References |

| F···H–O | SER, THR (for Far) | Contributes to binding affinity | nih.gov |

| F···H–N | ARG, LYS, ASN, GLN | Stabilizes ligand in binding pocket | nih.gov |

| F···H–C | Weak hydrogen bonds | Can enhance face-to-edge interactions | tandfonline.com |

The aromatic ring of 2,4-Difluoro-5-methylbenzoic acid possesses a π-electron system that can engage in various non-covalent interactions with protein targets. These interactions, including π-π stacking and cation-π interactions, are fundamental to molecular recognition at the ligand-protein interface. nih.govprinceton.edu

The introduction of electron-withdrawing fluorine atoms to the benzene (B151609) ring alters its electronic properties, which can modulate these aromatic interactions. nih.gov Fluorinated aromatic rings can still participate in favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov The geometry of these interactions, whether parallel-displaced or T-shaped/edge-to-face, is crucial for maximizing binding affinity. nih.gov While fluorination can destabilize cation-π interactions by altering the electrostatics of the aromatic ring, it can enhance hydrophobic interactions and membrane insertion. nih.gov

In Vitro and In Vivo Pharmacological Studies of this compound Derivatives

While specific pharmacological studies on this compound itself are not extensively detailed in the provided search results, the broader class of fluorinated benzoic acid derivatives has been the subject of significant research. These studies highlight the potential of this chemical scaffold in various therapeutic areas.

For example, a series of benzoic acid derivatives were synthesized and evaluated as potent, orally active VLA-4 antagonists, which are targets for inflammatory diseases. nih.gov In this study, the introduction of halogen atoms, including chlorine and bromine, to the central benzene ring led to improved pharmacokinetic properties. nih.gov This suggests that strategic halogenation, including fluorination, of the benzoic acid core can be a viable strategy for developing orally bioavailable drugs.

Furthermore, research on other fluorinated compounds demonstrates their broad applicability. For instance, fluorinated benzimidazole (B57391) derivatives have shown promising antifungal activity. mdpi.com Similarly, fluorinated benzodioxoles have been developed to improve drug-target interactions and metabolic stability in drugs like Lumacaftor and Tezacaftor. enamine.net The synthesis of various derivatives of 4-fluorobenzoic acid has been pursued to develop new bioactive compounds with potential antimicrobial activity. researchgate.net

While direct in vitro and in vivo data for this compound derivatives are limited in the provided results, the collective evidence from related fluorinated structures strongly supports the continued exploration of this compound and its analogues for the development of novel therapeutic agents. The principles of modulating lipophilicity, enhancing metabolic stability, and optimizing protein-ligand interactions through fluorination are well-established and provide a solid rationale for future research in this area.

Toxicological Profiles and Safety Assessments of Fluorinated Aromatic Compounds

The toxicological profiles of fluorinated aromatic compounds are diverse and depend heavily on the specific structure of the compound, including the number and position of fluorine atoms and the nature of other substituents on the aromatic ring. General concerns for some classes of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), include their persistence in the environment, potential for bioaccumulation, and association with various adverse health effects. However, it is crucial to assess the risk of each substance individually rather than generalizing across the entire class of organofluorine compounds alfa-chemistry.com.

There is a significant lack of specific toxicological data for this compound in the available scientific literature and safety databases. While safety data sheets are available for some isomers, such as 4,5-Difluoro-2-methylbenzoic acid, which is classified as harmful if swallowed and causes skin and eye irritation, this information cannot be directly extrapolated to this compound due to the different substitution patterns on the benzene ring sigmaaldrich.com.

General studies on perfluorinated carboxylic acids (PFCAs) indicate that their toxicity can be related to the length of their carbon chain, with shorter-chain PFCAs appearing to be less toxic than long-chain ones like perfluorooctanoic acid (PFOA) nih.govnih.gov. In vitro studies on human hepatocarcinoma cells (HepG2) have shown a positive correlation between the carbon chain length of PFCAs and their cytotoxicity nih.gov. However, this compound is structurally distinct from PFCAs, and therefore, these findings have limited direct relevance.

A safety data sheet for the closely related compound 2,4-Difluoro-3,5-dimethoxybenzoic acid indicates that there is no available data on its toxicity to fish, persistence and degradability, bioaccumulative potential, or mobility in soil echemi.com. This further highlights the general scarcity of comprehensive environmental and toxicological data for many specific fluorinated benzoic acid derivatives.

Without dedicated toxicological studies on this compound, a detailed safety assessment cannot be provided. Any handling of this compound should be conducted with caution, following standard laboratory safety procedures for chemicals with unknown toxicological properties, including the use of personal protective equipment to avoid skin and eye contact and inhalation echemi.com.

Interactive Data Table: Summary of Available Information

| Property | This compound |

| Pharmacological/Biological Activity | No specific data available in the public domain. |

| Toxicological Data | No specific data available in the public domain. |

Future Directions and Emerging Research Avenues for 2,4 Difluoro 5 Methylbenzoic Acid

Novel Synthetic Methodologies

The development of efficient, sustainable, and scalable synthetic methods is crucial for expanding the applications of 2,4-Difluoro-5-methylbenzoic acid. Future research is expected to focus on the adoption of innovative technologies that offer advantages over traditional batch processing.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalysis for the synthesis of fluorinated compounds is rapidly advancing. Future research may explore the use of engineered enzymes for the selective fluorination of a suitable precursor or for the modification of the benzoic acid moiety.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch reactions, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of fluorinated aromatic compounds, including fluorobenzoic acids, has been successfully demonstrated using flow chemistry. This approach allows for the safe handling of hazardous reagents often used in fluorination reactions and can lead to higher yields and purity. Future work will likely focus on developing a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction steps into a single, streamlined process.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is a promising green chemistry approach that can reduce or eliminate the need for solvents. This solvent-free method has been successfully applied to the synthesis of various fluorinated compounds. The application of mechanochemistry to the synthesis of this compound could offer a more sustainable and efficient alternative to current solution-based methods.

Advanced Applications in Drug Discovery and Development

Fluorinated benzoic acids are important pharmacophores in medicinal chemistry. The fluorine atoms in this compound can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it an attractive scaffold for the development of new therapeutic agents.

Based on the applications of structurally similar compounds like 2-fluoro-5-methylbenzoic acid and 5-fluoro-2-methylbenzoic acid, several advanced applications for this compound in drug discovery can be envisioned. nbinno.comossila.comossila.com For instance, these related compounds are used in the development of kinase inhibitors for diseases like chronic pain and as intermediates in the synthesis of antiviral compounds, including HIV-1 integrase inhibitors. nbinno.comossila.com Derivatives of 5-fluoro-2-methylbenzoic acid have also shown antiproliferative activity against cancer cells by binding to microtubules and inducing apoptosis. ossila.com

Future research will likely focus on synthesizing and screening libraries of compounds derived from this compound for a wide range of biological activities, including but not limited to:

Kinase Inhibitors: Targeting various kinases involved in cancer and inflammatory diseases.

Antiviral Agents: Developing new treatments for viral infections.

Anticancer Agents: Exploring novel mechanisms of action against different cancer cell lines.

Agrochemicals: Creating more effective and environmentally benign herbicides and fungicides. nbinno.com

Interdisciplinary Research with Materials Science and Nanotechnology

The unique electronic properties of fluorinated aromatic compounds make them interesting candidates for applications in materials science and nanotechnology. While specific research on this compound in these areas is still emerging, the properties of analogous molecules suggest several potential future directions.

Liquid Crystals: Benzoic acid derivatives are known to form the core of some liquid crystal structures. frinton.com The high polarity and potential for intermolecular interactions of this compound could be exploited in the design of novel liquid crystalline materials with specific optical and electronic properties for use in displays and sensors.

Polymers: Fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance. 5-Fluoro-2-methylbenzoic acid is used in the production of specialty polymers and resins. chemimpex.com Similarly, this compound could serve as a monomer or a modifying agent in the synthesis of advanced polymers with tailored properties for a variety of applications.

Nanotechnology: The self-assembly of molecules into well-defined nanostructures is a key area of nanotechnology. The functional groups on this compound could be utilized to direct the self-assembly of this molecule on surfaces, potentially leading to the formation of functional thin films or other nanostructures with applications in electronics or sensing.

Development of New Computational Tools and Models for Fluorinated Molecules

Computational chemistry plays a vital role in modern drug discovery and materials science. The development of accurate and efficient computational tools for predicting the properties of fluorinated molecules is an active area of research.

Quantum Chemical Calculations: Quantum chemical methods can be used to calculate the molecular structure, electronic properties, and reactivity of this compound. ijrte.orgresearchgate.netdergipark.org.trresearchgate.net These calculations can provide valuable insights into its behavior and guide the design of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netchitkara.edu.inresearchgate.net By developing QSAR models for derivatives of this compound, it may be possible to predict the biological activity of new compounds before they are synthesized, thus accelerating the drug discovery process.

Future research in this area will likely focus on developing more sophisticated and predictive computational models that can accurately capture the complex interactions of fluorinated molecules with biological systems and materials.

Sustainable and Green Synthesis of Fluorinated Compounds

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize their environmental impact. Future research on this compound will undoubtedly be influenced by the drive for more sustainable chemical processes.

Key areas of focus for the green synthesis of this compound and other fluorinated compounds include:

Use of Safer Fluorinating Reagents: Developing and utilizing less hazardous alternatives to traditional fluorinating agents.

Solvent Reduction and Replacement: Employing solvent-free reaction conditions, such as those found in mechanochemistry, or using more environmentally benign solvents.

Catalytic Methods: Designing and implementing catalytic methods that reduce waste and improve atom economy.

Energy Efficiency: Utilizing energy-efficient synthetic methods, such as flow chemistry, which can offer better temperature control and reduced reaction times.

By embracing these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, ensuring its continued availability for a growing range of applications.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2,4-Difluoro-5-methylbenzoic acid?

- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. For example, fluorinated benzoic acids can be synthesized via selective fluorination of methyl-substituted precursors using agents like BBr₃ for demethylation or HNO₃/H₂SO₄ for nitration followed by hydrolysis . Optimizing reaction conditions (e.g., pH 10–10.2 for halogenation) minimizes side products. Safety protocols for handling corrosive reagents (e.g., HCl, H₂O₂) are critical .

Q. How can this compound be purified effectively?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and eluents like 1% acetic acid–25% methanol is effective for isolating fluorinated benzoic acids . Column chromatography using silica gel with ethyl acetate/petroleum ether mixtures (e.g., 30:70 ratio) is also suitable for removing impurities .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) confirms substituent positions and purity. Mass spectrometry (MS) verifies molecular weight. Computational validation via density functional theory (DFT), such as Becke’s hybrid functional, predicts thermochemical properties and validates experimental data .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Neutralize acidic waste with bicarbonate before disposal. Work in a fume hood for volatile reagents (e.g., BBr₃). Follow guidelines for hazardous waste segregation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dihalogenation byproducts?

- Methodological Answer : Controlled halogenation at low temperatures (0–5°C) and stepwise addition of fluorinating agents (e.g., Selectfluor) reduce overhalogenation. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like Cl₂ or NaOCl to favor mono-substitution .

Q. What strategies resolve contradictions between computational and experimental data (e.g., bond lengths)?

- Methodological Answer : Discrepancies may arise from solvent effects or basis set limitations in DFT. Re-optimize calculations using polarizable continuum models (PCM) for solvent interactions. Validate with X-ray crystallography or neutron diffraction for precise structural data .

Q. How does fluorination at the 2- and 4-positions influence bioactivity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Design assays (e.g., microbial growth inhibition) to compare bioactivity against non-fluorinated analogs. Use deuterated derivatives (e.g., d₃-labeled compounds) for tracking metabolic pathways via MS .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.